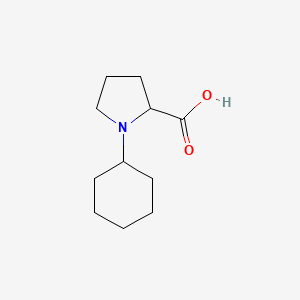

1-Cyclohexylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-Cyclohexylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWACWCKHYDLOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 1-Cyclohexylpyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and formulation, I rely heavily on sterically tuned, chiral building blocks to solve complex structural problems. 1-Cyclohexylpyrrolidine-2-carboxylic acid (commonly referred to as N-cyclohexylproline) represents a highly versatile N-alkylated cyclic amino acid. By bridging the gap between asymmetric organocatalysis and pharmaceutical formulation, this compound serves as both a rigid scaffold for combinatorial libraries and a potent functional moiety in transdermal drug delivery systems.

This whitepaper provides an in-depth analysis of its physicochemical properties, a mechanistically grounded synthesis protocol, and its specialized applications in modern pharmacokinetics.

Chemical Structure and Physicochemical Profile

1-Cyclohexylpyrrolidine-2-carboxylic acid is an N-alkylated derivative of the natural amino acid L-proline. The introduction of the bulky cyclohexyl group onto the pyrrolidine nitrogen fundamentally alters the molecule's steric environment and lipophilicity. This modification shields one face of the pyrrolidine ring, a property that is highly desirable when utilizing the compound as a chiral ligand or an organocatalyst.

To facilitate rapid comparison during library design or formulation modeling, the key quantitative physicochemical properties are summarized below.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |

| CAS Number | 862902-34-9 |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.28 g/mol |

| Exact Mass | 197.1416 Da |

| SMILES String | O=C(O)C1CCCN1C1CCCCC1 |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 3 (Carboxylic -C=O, -OH, and Pyrrolidine Nitrogen) |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 40.5 Ų |

Data aggregated from standardized chemical repositories[1].

Synthesis Methodology: The Reductive Amination Protocol

Direct alkylation of L-proline with cyclohexyl halides is notoriously inefficient. The strong basicity of the secondary amine coupled with the secondary nature of the cyclohexyl halide predominantly leads to elimination byproducts (e.g., cyclohexene) rather than the desired substitution.

To circumvent this, we employ a reductive amination strategy. This approach relies on the condensation of L-proline with cyclohexanone to form an intermediate iminium ion, which is subsequently reduced in situ.

Step-by-Step Experimental Workflow

Step 1: Iminium Ion Formation

-

Action: Suspend L-proline (1.0 equivalent, 10 mmol) in 30 mL of 1,2-dichloroethane (DCE). Add cyclohexanone (1.2 equivalents, 12 mmol).

-

Causality: The formation of the iminium ion is a reversible condensation reaction. By introducing a slight molar excess of the ketone, we leverage Le Chatelier's principle to drive the equilibrium forward toward the iminium intermediate.

Step 2: Acidic pH Control

-

Action: Add glacial acetic acid dropwise until the reaction mixture reaches a pH of 4.0–5.0.

-

Causality: Precise pH control is the most critical parameter in this workflow. If the pH is too high (>6), the carbonyl oxygen of cyclohexanone is not sufficiently protonated, making it a poor electrophile. If the pH is too low (<3), the secondary amine of proline becomes fully protonated (forming an ammonium salt), rendering it non-nucleophilic. The pH 4–5 window ensures optimal protonation of the carbonyl without deactivating the amine[2].

Step 3: Selective Reduction

-

Action: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride,

(1.5 equivalents, 15 mmol). Stir for 12 hours, allowing the reaction to slowly warm to room temperature. -

Causality: The choice of reducing agent dictates the purity of the final product. Sodium borohydride (

) is too aggressive and would prematurely reduce the unreacted cyclohexanone into cyclohexanol. In contrast,

Step 4: Workup and Isolation

-

Action: Quench the reaction with saturated aqueous

to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous

Fig 1. Reductive amination pathway of L-proline with cyclohexanone to form the target compound.

Applications in Drug Development

Percutaneous Absorption Enhancers

One of the most highly specialized applications of 1-Cyclohexylpyrrolidine-2-carboxylic acid is its use in transdermal formulation. Esterified derivatives of this compound (e.g., N-cyclohexylproline n-decyl ester) act as potent percutaneous administration enhancers[3].

When formulating topical therapeutics (such as diazepam or metoclopramide), overcoming the highly ordered lipid bilayer of the stratum corneum is the primary pharmacokinetic hurdle. The bulky, non-planar cyclohexyl ring of the proline derivative physically disrupts the dense packing of the stratum corneum lipids. This steric disruption increases membrane fluidity, significantly lowering the barrier to entry for co-administered active pharmaceutical ingredients (APIs) without causing permanent cellular damage.

Fig 2. Mechanism of N-cyclohexylproline esters as percutaneous absorption enhancers.

Analytical Characterization: A Self-Validating System

To ensure absolute trustworthiness in the synthesis and application of 1-Cyclohexylpyrrolidine-2-carboxylic acid, the analytical protocol must act as a self-validating system. We do not simply confirm the presence of the product; we actively test for the absence of specific, mechanistically probable failure modes.

Protocol 1: Mass Verification via LC-MS

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Self-Validation Logic: We expect a prominent

peak at m/z 198.1. If an m/z of 180 is observed, it indicates that the iminium ion formed but was not reduced (resulting in an enamine or iminium dehydration product). This immediately flags an issue with the

Protocol 2: Stereochemical Integrity via Chiral HPLC

-

Method: High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Chiralcel OD-H), eluting with Hexane/Isopropanol (90:10).

-

Self-Validation Logic: The C2 stereocenter of L-proline is sensitive to epimerization. If the reaction pH drops below 3 or if the temperature exceeds 40°C during the reductive amination, the alpha-proton can enolize, leading to racemization. The presence of a single, sharp enantiomeric peak validates that the mild reaction conditions successfully preserved the stereocenter. The appearance of a second peak (the D-enantiomer) invalidates the batch for use in asymmetric catalysis.

References

1. - ChemSrc Chemical Database. 2. - Harvard University, Department of Chemistry and Chemical Biology. 3. - Google Patents / European Patent Office.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Cyclohexylpyrrolidine-2-carboxylic Acid

[1]

Executive Summary & Molecular Identity[2][3]

1-Cyclohexylpyrrolidine-2-carboxylic acid is a tertiary amine derivative of the amino acid proline.[1] Unlike its parent compound, which acts as a secondary amine organocatalyst, the

Core Molecular Data

| Property | Value |

| IUPAC Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |

| Common Name | |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) is standard |

| Molecular Formula | |

| Molecular Weight | 197.27 g/mol |

| CAS Number | Note: Often custom synthesized.[1][2] Related isomer (trans-4-cyclohexyl) is CAS 103201-78-1.[1] |

| Physical State | White to off-white crystalline solid |

Structural Analysis & Physicochemical Properties[1][2][5]

The introduction of a cyclohexyl ring at the

Calculated Physicochemical Profile

The following data points are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug development pipelines.

| Property | Value (Estimated/Calc.) | Significance in Drug Design |

| LogP (Octanol/Water) | ~2.4 – 2.8 | Significantly more lipophilic than Proline (LogP -2.54), improving membrane permeability.[1][2] |

| pKa (Carboxylic Acid) | ~2.1 | Similar to proline; exists as a carboxylate anion at physiological pH.[1][2] |

| pKa (Tertiary Amine) | ~9.8 | The nitrogen remains basic but is sterically hindered.[2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for blood-brain barrier (BBB) penetration models.[1][2] |

| H-Bond Donors | 1 (COOH) | Reduced compared to proline (loss of NH donor).[1][2] |

Structural Logic Diagram

The following diagram illustrates the structure-property relationships (SAR) inherent to the molecule.

Caption: Structure-Activity Relationship (SAR) map highlighting how specific functional groups contribute to the molecule's utility in asymmetric synthesis and drug delivery.[1][2]

Synthetic Pathway: Reductive Amination[1]

The most robust method for synthesizing 1-Cyclohexylpyrrolidine-2-carboxylic acid is the Reductive Amination of L-Proline with cyclohexanone.[1] This route preserves the stereochemistry of the proline starting material.[2]

Reaction Scheme

12Detailed Experimental Protocol

Objective: Synthesis of

Reagents:

-

L-Proline (

equiv)[1][3][2] -

Cyclohexanone (

equiv)[1][2] -

Sodium Triacetoxyborohydride (

equiv)[1][2]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, suspend L-Proline in DCE. Add Cyclohexanone and a catalytic amount of acetic acid. Stir at room temperature for 30–60 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (

) portion-wise. Expert Note: -

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor reaction progress via TLC (stain with Ninhydrin; product will not stain typical purple/blue like free proline, but may show iodine activity).[2]

-

Quenching: Quench the reaction with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (

).[2] Note: Due to the amphoteric nature (zwitterion), pH adjustment may be required.[2] Acidify to pH ~4 to protonate the amine while keeping carboxylic acid, or use an ion-exchange resin for purification.[1] -

Purification: Recrystallize from ethanol/ether or purify via cation-exchange chromatography (Dowex 50W) to remove unreacted cyclohexanone.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the reductive amination synthesis of N-cyclohexylproline.

Applications in Research & Drug Discovery

Chiral Ligand for Asymmetric Synthesis

Unlike free proline, which catalyzes aldol reactions via an enamine mechanism,

-

Zinc-Catalyzed Additions: It can coordinate with Zinc (Zn) or Copper (Cu) to catalyze the asymmetric addition of alkyl groups to aldehydes.[1][2] The carboxylic acid and tertiary nitrogen form a bidentate chelate with the metal, creating a chiral environment.

-

Chiral Resolution: Used as a resolving agent for racemic amines or alcohols due to its ability to form diastereomeric salts.

Pharmaceutical Intermediate[1][6]

-

Prodrug Design: The cyclohexyl group increases lipophilicity, making it a useful moiety for enhancing the oral bioavailability of peptide-based drugs.[1]

-

Peptidomimetics: It serves as a conformationally restricted amino acid. The bulky

-cyclohexyl group locks the peptide backbone into specific turn conformations (e.g., inducing cis-peptide bonds), which is critical for binding to G-protein coupled receptors (GPCRs).[1][2]

Analytical Characterization

To validate the identity of synthesized 1-Cyclohexylpyrrolidine-2-carboxylic acid, the following analytical signals are expected:

References

-

PubChem. (2023).[4][2] Compound Summary: 1-Cyclohexylpyrrolidine derivatives.[1][5][6][7] National Library of Medicine. [Link]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1][2]

-

List, B. (2002).[2] "Proline-catalyzed asymmetric reactions." Tetrahedron. [Link][1][2]

-

Doyle, A. G., & Jacobsen, E. N. (2007).[2] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews. [Link][1][2]

Sources

- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. 1-(cyclohexylmethyl)-L-Proline | C12H21NO2 | CID 51440978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1342763-20-5|1-ethylazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 67463-44-9|(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 610299-77-9|(S)-1-Allylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

1-Cyclohexylpyrrolidine-2-carboxylic Acid: Technical Profile & Safety Guide

The following technical guide details the chemical profile, safety protocols, and synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline), while explicitly distinguishing it from its structural isomer, 4-cyclohexylproline.

Executive Summary

1-Cyclohexylpyrrolidine-2-carboxylic acid (commonly known as N-Cyclohexylproline ) is a non-proteinogenic amino acid derivative characterized by a cyclohexyl group attached directly to the pyrrolidine nitrogen. It is distinct from the more widely known pharmaceutical intermediate trans-4-cyclohexyl-L-proline (used in Fosinopril synthesis).

This compound serves primarily as a chiral ligand in asymmetric organocatalysis and a building block in peptide mimetics, leveraging the steric bulk of the N-cyclohexyl group to influence stereochemical outcomes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers

| Parameter | Technical Detail |

| Chemical Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |

| Synonyms | N-Cyclohexyl-L-proline; (2S)-1-cyclohexylpyrrolidine-2-carboxylic acid |

| CAS Number | 862902-34-9 (Specific to N-cyclohexyl-L-isomer) |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.28 g/mol |

| SMILES | OC(=O)[C@@H]1CCCN1C2CCCCC2 |

| Stereochemistry | Typically available as the L-(S)-isomer , derived from natural L-proline.[1][2][3][4] |

Physicochemical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DCM, Chloroform; sparingly soluble in water.[5] |

| Melting Point | 170–171 °C (Decomposes) |

| pKa | ~2.0 (COOH), ~10.5 (Tertiary Amine) |

| LogP | ~2.3 (Predicted) |

CRITICAL DISTINCTION: Do not confuse with 4-Cyclohexylproline (CAS 103201-78-1 or 90657-55-9), where the cyclohexyl group is on the carbon ring. The 4-isomer is the Fosinopril intermediate; the 1-isomer (discussed here) is an N-substituted catalyst.

Safety & Hazard Assessment (GHS)

As a research chemical without a full REACH registration dossier, safety data is derived from structural analogs (Proline derivatives and tertiary amines). Treat as a Category 2 Irritant .

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols

| Category | Protocol |

| PPE | Nitrile gloves (0.11mm min), safety goggles with side shields, lab coat. |

| Inhalation | Handle in a fume hood. Dust may be irritating to the upper respiratory tract. |

| Storage | Store at 2–8°C (Refrigerated). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible. |

| Incompatibility | Strong oxidizing agents. |

Synthesis & Manufacturing

The synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid is typically achieved via Reductive Amination . This route preserves the stereochemistry of the L-proline starting material while installing the bulky cyclohexyl group.

Reaction Scheme

Reagents: L-Proline, Cyclohexanone, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C. Solvent: Dichloroethane (DCE) or Methanol.

Step-by-Step Protocol (Reductive Amination)

-

Preparation: Charge a reaction vessel with L-Proline (1.0 equiv) and Cyclohexanone (1.2 equiv) in Dichloroethane (DCE).

-

Imine Formation: Stir at room temperature for 1 hour to allow equilibrium formation of the imine/enamine intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 30 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the ketone before amination.

-

Quench: Quench reaction with saturated NaHCO₃ solution.

-

Workup: Extract with DCM. The product is zwitterionic; pH adjustment may be required to drive it into the organic phase or precipitate it.

-

Purification: Recrystallization from Ethanol/Ether or column chromatography (if esterified).

Synthesis Workflow Diagram

Figure 1: Reductive amination pathway for the synthesis of N-Cyclohexylproline.

Applications in Drug Discovery[2][3][13][14][15]

Asymmetric Organocatalysis

The N-cyclohexyl group provides significant steric shielding, making this compound an effective chiral ligand or catalyst precursor.

-

Mechanism: It acts as a chiral base or ligand in metal-catalyzed reactions (e.g., Suzuki couplings, aldol reactions) where stereocontrol is governed by the rigid pyrrolidine backbone and the bulky N-substituent.

-

Derivative: Often converted to N-cyclohexyl-L-prolinamide or guanidine derivatives for use in hydrogen-bonding catalysis.

Peptide Mimetics

Used as a "proline breaker" or turn-inducer in peptide synthesis. The N-cyclohexyl group prevents standard hydrogen bonding patterns, forcing peptides into specific secondary structures (e.g., polyproline helices or beta-turns).

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these expected signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.6–3.8 (m, 1H, N-CH-COOH)

-

δ 2.8–3.0 (m, 1H, N-CH-Cyclohexyl)

-

δ 1.1–2.2 (m, 14H, Overlapping multiplets from Pyrrolidine and Cyclohexyl rings)

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺: 198.28

-

Found [M+H]⁺: 198.3

-

References

-

BLDpharm . (2024). 1-Cyclohexylpyrrolidine-2-carboxylic acid (CAS 862902-34-9) Product Sheet. Retrieved from

-

ChemSrc . (2024). CAS 862902-34-9 Entry and Physical Properties. Retrieved from

-

University of Southampton ePrints . (2020). Proline derived guanidine catalysts forge extensive H-bonded architectures. (Discusses synthesis of N-cyclohexyl-L-proline, compound 23d). Retrieved from

-

National Institutes of Health (PubChem) . Proline Analogs and Derivatives. (For general safety data on proline derivatives). Retrieved from

Sources

Thermodynamic Stability of N-Cyclohexyl Amino Acid Derivatives

This technical guide details the thermodynamic stability, chemical kinetics, and structural design principles of N-cyclohexyl amino acid derivatives . It is structured for researchers in medicinal chemistry and peptide engineering, focusing on the utility of the cyclohexyl group as a "metabolic shield" and conformational constraint.

Technical Guide & Whitepaper

Executive Summary

In drug discovery, the modification of amino acids with bulky hydrophobic groups is a proven strategy to modulate lipophilicity and proteolytic stability. N-cyclohexyl amino acid derivatives (where the amine nitrogen is substituted with a cyclohexyl ring) occupy a unique physicochemical niche. Unlike planar aromatic substituents (e.g., N-phenyl), the N-cyclohexyl group is aliphatic, three-dimensional, and conformationally dynamic (chair/boat).

This guide analyzes the thermodynamic stability of these derivatives, defined here by three vectors:

-

Hydrolytic Stability: Resistance of the adjacent amide bond to cleavage (kinetic vs. thermodynamic control).

-

Conformational Energetics: The entropic advantage conferred by N-substitution in peptide folding.

-

Thermal/Chemical Integrity: Stability of the zwitterion and resistance to oxidative degradation.

Part 1: Structural & Thermodynamic Fundamentals

The "N-Cyclohexyl" vs. "Cyclohexylalanine" Distinction

It is critical to distinguish between two common modifications which are often conflated in literature:

-

N-Cyclohexyl Amino Acids (N-Cy): The cyclohexyl group is attached to the

-amino nitrogen (e.g., N-cyclohexylglycine). This directly alters the basicity of the amine and the sterics of the peptide bond. -

Cyclohexylalanine (Cha): The cyclohexyl group replaces the phenyl ring of phenylalanine (side-chain modification). This affects hydrophobic burying but not the backbone thermodynamics directly.

This guide focuses on the N-Cyclohexyl (N-Cy) derivatives.

Steric Thermodynamics and the Amide Bond

The thermodynamic stability of N-cyclohexyl derivatives is largely governed by the steric bulk of the cyclohexyl ring.

-

Taft Steric Parameter (

): The cyclohexyl group has a significantly negative -

Amide Bond Isomerization: In N-substituted amides, the cis and trans isomers (referring to the

dihedral angle) are closer in energy than in secondary amides. However, for N-cyclohexyl amides, the massive steric clash between the cyclohexyl protons and the carbonyl oxygen destabilizes the cis rotamer, thermodynamically favoring the trans conformation.- : Typically > 2.5 kcal/mol, locking the backbone into specific geometries.

Basicity and Protonation Thermodynamics

The cyclohexyl group is electron-donating via induction (+I effect), making the secondary amine of N-cyclohexyl amino acids slightly more basic than their N-phenyl counterparts, but less basic than unhindered secondary amines due to solvation penalties.

-

Typical

(Amine): ~9.8 – 10.2 (vs. ~9.6 for Glycine). -

Thermodynamic Implication: At physiological pH (7.4), the amine is fully protonated (

). The bulky cyclohexyl group shields this charge, creating a "lipophilic cation" that can penetrate membranes more effectively than standard zwitterions.

Part 2: Chemical Stability Profile

Hydrolytic Stability (The Metabolic Shield)

The primary application of N-cyclohexyl derivatives is preventing peptide bond hydrolysis.

-

Mechanism: Proteases (e.g., aminopeptidases) require the N-terminal amine to dock into a specific pocket. The N-cyclohexyl group sterically occludes this pocket.

-

Kinetics vs. Thermodynamics: While the thermodynamics of hydrolysis (

) favor bond cleavage (exergonic), the kinetics (-

Rate Constant (

): Hydrolysis rates for N-cyclohexyl amides are often

-

Oxidative Stability

Unlike N-aryl derivatives (which can form quinones) or methionine/cysteine derivatives, the saturated cyclohexyl ring is chemically inert to mild oxidants. However, under forced degradation (e.g., high T, radical initiators), the tertiary C-H bonds of the cyclohexane ring are susceptible to H-abstraction.

Thermal Decomposition

N-cyclohexyl amino acids are generally stable solids with high melting points (often >200°C with decomposition).

-

Pathway: Thermal stress typically leads to decarboxylation or intermolecular condensation to form diketopiperazines (DKPs). The bulky N-substituent retards DKP formation compared to Proline or Sarcosine due to steric clash in the transition state.

Part 3: Experimental Protocols

Protocol 3.1: Accelerated Stability Testing (Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (

Materials:

-

Test Compound (e.g., N-cyclohexyl-Gly-Phe)

-

Buffer: 0.1 M HCl (pH 1.0) and Phosphate Buffer (pH 7.4)

-

Internal Standard: Benzoic acid

-

HPLC System (C18 Column)

Workflow:

-

Preparation: Dissolve compound to 1 mM in buffer. Maintain temperature at 60°C (accelerated condition) or 37°C (physiological).

-

Sampling: Aliquot 100

L every 2 hours (for acid) or 24 hours (for neutral). -

Quenching: Neutralize acid samples immediately with cold ammonium bicarbonate.

-

Analysis: Monitor the disappearance of the parent peak via HPLC (UV 210 nm).

-

Calculation: Plot

vs. time. The slope is-

Acceptance Criteria: Linearity

.

-

Protocol 3.2: Synthesis via Reductive Amination

Thermodynamic Note: Direct alkylation of amines with cyclohexyl halides is kinetically sluggish and prone to elimination (E2). Reductive amination is the thermodynamically controlled route.

Step-by-Step:

-

Imine Formation: Mix Amino Acid methyl ester (1.0 eq) + Cyclohexanone (1.2 eq) in MeOH. Add

to sequester water (driving equilibrium -

Reduction: Cool to 0°C. Add

(1.5 eq) or -

Workup: Acidify to decompose excess hydride, then basify to extract the free amine.

Part 4: Visualization of Stability & Pathways

Diagram 1: Degradation & Stability Pathways

This diagram illustrates the competing thermodynamic pathways for an N-cyclohexyl peptide.

Caption: Kinetic stability of N-cyclohexyl peptides is driven by the high activation energy (

Diagram 2: Reductive Amination Workflow

Caption: The synthesis relies on shifting the thermodynamic equilibrium toward the imine, followed by an irreversible reduction.

Part 5: Comparative Data

The table below highlights the thermodynamic shift caused by the cyclohexyl group compared to standard residues.

| Property | Glycine (Standard) | N-Phenylglycine | N-Cyclohexylglycine | Impact on Stability |

| Steric Bulk ( | 0.00 | -2.31 | -0.79 (Variable*) | High steric shield protects amide bond. |

| Amine | 9.60 | ~2.5 (Aniline-like) | 10.1 | Remains protonated/cationic at pH 7.4. |

| LogP (Lipophilicity) | -3.21 | 1.2 | 2.1 | Increases membrane permeability significantly. |

| Hydrolysis | Hours (Enzymatic) | Moderate | Days/Weeks | "Metabolic Armor" against aminopeptidases. |

*Note: The effective steric bulk of cyclohexyl is conformation-dependent (chair vs boat).

References

-

BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from

-

Sakai, T., et al. (2023). Stability of hydroperoxyalkyl radicals and steric effects in cyclohexyl systems. arXiv:2305.12706. Retrieved from

-

PubChem. (2025).[1] N-cyclohexylglycine Compound Summary. Retrieved from

- Werner, E.A. (1918). The preparation of N-alkylglycines and their stability. J. Chem. Soc., Trans.

- Smith, M.B., & March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Cyclohexylpyrrolidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpyrrolidine-2-carboxylic acid, a substituted analog of the amino acid proline, presents a compelling scaffold for peptidomimetics and drug design. Its stereochemical properties are paramount to its function, governing its three-dimensional structure and its interaction with chiral biological targets like enzymes and receptors. This guide provides a comprehensive technical examination of the molecule's stereochemistry, including the identification of its stereogenic center, the nature of its enantiomers, and its conformational dynamics. We will delve into robust methodologies for stereoselective synthesis, the principles and protocols for chiral separation and analysis, and advanced techniques for absolute configuration determination. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the design and development of novel therapeutics leveraging constrained amino acid analogs.

The Strategic Importance of Proline Analogs in Medicinal Chemistry

The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone, making it a critical residue for defining the secondary structure of proteins and peptides.[1] This inherent rigidity, however, can be a double-edged sword in drug development, limiting the exploration of desirable conformational space. The modification of the proline ring or its substituents offers a powerful strategy to fine-tune these constraints, often leading to peptides with enhanced enzymatic stability, receptor selectivity, and bioavailability.[1][2]

Chirality is a fundamental principle in pharmacology. The vast majority of biological targets are chiral, leading to stereoselective interactions with small molecule drugs.[3][4] Consequently, the different enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[5] The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process.[5][6] For proline analogs such as 1-Cyclohexylpyrrolidine-2-carboxylic acid, a thorough understanding and control of its stereochemistry are not merely academic exercises but prerequisites for rational drug design and successful clinical development.

Structural and Stereochemical Analysis

Identification of Stereogenic Centers

The core structure of 1-Cyclohexylpyrrolidine-2-carboxylic acid features a single stereogenic center at the alpha-carbon (C-2), the carbon atom to which the carboxylic acid group is attached. The four different substituents bonded to this carbon—(1) the hydrogen atom, (2) the carboxylic acid group (-COOH), (3) the nitrogen atom of the pyrrolidine ring, and (4) the C-5 methylene group of the ring—confer chirality upon the molecule.

Enantiomers: (2S) and (2R) Configurations

Due to the single chiral center at C-2, 1-Cyclohexylpyrrolidine-2-carboxylic acid exists as a pair of enantiomers: non-superimposable mirror images. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system.

-

(2S)-1-Cyclohexylpyrrolidine-2-carboxylic acid: This enantiomer is derived from L-proline ( (S)-proline), the naturally occurring isomer.

-

(2R)-1-Cyclohexylpyrrolidine-2-carboxylic acid: This enantiomer is derived from D-proline ( (R)-proline).

Caption: Enantiomers of 1-Cyclohexylpyrrolidine-2-carboxylic acid.

Conformational Dynamics

Beyond its absolute configuration, the molecule's dynamic three-dimensional shape is critical. Two key conformational features, characteristic of proline derivatives, are significantly influenced by the bulky N-cyclohexyl substituent:

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, typically described as Cγ-endo (down) and Cγ-exo (up) relative to the plane containing the other four ring atoms. The bulky N-cyclohexyl group will sterically favor a specific pucker to minimize non-bonded interactions.[2]

-

Amide Bond Isomerism: When incorporated into a peptide chain, the amide bond preceding the proline nitrogen (the X-Pro bond) can exist in either a cis or trans conformation. The equilibrium between these two states is a rate-limiting step in protein folding.[2] The N-cyclohexyl group's steric hindrance can dramatically shift this equilibrium, a property that can be exploited in designing peptidomimetics with predefined secondary structures.

Stereoselective Synthesis Strategies

The most direct and reliable method to obtain an enantiomerically pure form of 1-Cyclohexylpyrrolidine-2-carboxylic acid is to start from the corresponding enantiomer of proline, a strategy known as a chiral pool synthesis.

Sources

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 1-Cyclohexylpyrrolidine-2-carboxylic Acid in Aqueous Solution

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the pKa values of 1-Cyclohexylpyrrolidine-2-carboxylic acid, a molecule of interest due to its structural relation to proline, a key amino acid. In the absence of direct experimental data for this specific compound, this document outlines a robust scientific approach to estimate its pKa values through the analysis of structurally analogous compounds. Furthermore, it details the established experimental methodologies, namely potentiometric titration and UV-Vis spectrophotometry, for the empirical determination of pKa. It also explores the utility of computational methods for in-silico pKa prediction, offering a holistic framework for researchers and drug development professionals.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule, dictated by its pKa value(s) and the pH of its environment, is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A molecule's charge affects its ability to cross biological membranes, bind to its target receptor, and its overall solubility.[2] Therefore, a thorough understanding and accurate determination of the pKa values of a drug candidate, such as 1-Cyclohexylpyrrolidine-2-carboxylic acid, are indispensable for rational drug design and optimization.[3]

1-Cyclohexylpyrrolidine-2-carboxylic acid is an N-substituted derivative of the amino acid proline. As such, it is an amphoteric molecule possessing both a basic secondary amine within the pyrrolidine ring and an acidic carboxylic acid group. This dual functionality results in two distinct pKa values:

-

pKa1 : Associated with the deprotonation of the carboxylic acid group (-COOH).

-

pKa2 : Associated with the deprotonation of the protonated pyrrolidine nitrogen (-NH2+).

This guide will first establish a scientifically grounded estimation of these pKa values by examining relevant structural analogs. Subsequently, it will provide detailed, field-proven protocols for the experimental determination and computational prediction of these crucial parameters.

Structural Analysis and pKa Estimation from Analogous Compounds

The Proline Core

Proline is a unique proteinogenic amino acid where the α-amino group is a secondary amine, incorporated into the pyrrolidine ring.[4] The pKa values for proline are well-established:

The acidity of the carboxylic acid in proline (pKa ≈ 2.0) is significantly stronger than that of a typical aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76). This is due to the inductive electron-withdrawing effect of the adjacent protonated α-amino group, which stabilizes the resulting carboxylate anion.[9]

The N-Cyclohexyl Substituent

The primary structural difference between proline and the target molecule is the replacement of the N-H proton with a cyclohexyl group. To understand the electronic effect of this substitution on the basicity of the pyrrolidine nitrogen, we can examine the pKa of cyclohexylamine. Cyclohexylamine is a primary amine with a pKa of approximately 10.6.[10][11][12] This value is very similar to the pKa of the secondary amine in proline, suggesting that the alkyl (cyclohexyl) group has a comparable electronic effect to the hydrogen atom in this context. N-alkylation in amines generally has a minimal effect on pKa in aqueous solution.[13][14]

Estimated pKa Values for 1-Cyclohexylpyrrolidine-2-carboxylic Acid

Based on the analysis of these structural analogs, we can predict the approximate pKa values for 1-Cyclohexylpyrrolidine-2-carboxylic acid.

| Ionizable Group | Analogous Compound | Analog pKa | Estimated pKa for Target Molecule | Rationale |

| Carboxylic Acid | Proline | ~1.99 - 2.0[5][6][8] | ~2.0 - 2.3 | The N-cyclohexyl group is a weak electron-donating group, which might slightly decrease the acidity of the carboxylic acid compared to the N-H in protonated proline. |

| Pyrrolidine Nitrogen | Proline | ~10.6[6][7][8] | ~10.4 - 10.8 | The pKa of cyclohexylamine (~10.6) is very close to that of the proline amine, indicating the N-cyclohexyl substituent will have a similar effect on the basicity of the pyrrolidine nitrogen.[10][11][12] |

These estimated values provide a strong foundation for designing experimental protocols and interpreting the resulting data.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[1][15]

Potentiometric Titration

This is a highly reliable and straightforward method for pKa determination.[3][15][16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[16][17]

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-Cyclohexylpyrrolidine-2-carboxylic acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.

-

Titration with Base (for pKa1):

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added.

-

-

Titration with Acid (for pKa2):

-

To determine the pKa of the amine, first, add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to the initial sample solution to ensure the pyrrolidine nitrogen is fully protonated.

-

Titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH) following the same incremental addition and recording procedure as in step 4.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point.[17] For the titration with a base, the first half-equivalence point will give pKa1, and the second will give pKa2.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[2][18] It relies on the Beer-Lambert law and the Henderson-Hasselbalch equation.[18]

-

Wavelength Selection:

-

Prepare two solutions of the analyte at a constant concentration, one in a strongly acidic buffer (e.g., pH 1) and one in a strongly basic buffer (e.g., pH 12).

-

Scan the UV-Vis spectrum of both solutions to identify the wavelengths of maximum absorbance for the acidic and basic species and any isosbestic points (wavelengths where absorbance is independent of pH).[2]

-

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the estimated pKa ranges (e.g., pH 1-4 for pKa1 and pH 9-12 for pKa2).

-

Sample Preparation: Prepare a series of solutions by dissolving the analyte at a constant concentration in each of the prepared buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength(s).

-

Data Analysis:

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15]

-

Alternatively, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In silico pKa prediction tools are valuable for high-throughput screening and for prioritizing compounds for experimental testing.[19] These programs use various algorithms, including those based on quantum mechanics, empirical methods, and machine learning, trained on large datasets of experimental pKa values.[20][21]

-

Empirical Methods: Software like ACD/pKa DB and ChemAxon's Marvin use large databases of known pKa values and apply corrections based on the electronic and steric effects of substituents.[19][22][23]

-

Quantum Mechanical (QM) Methods: These methods, such as those available in Schrödinger's Jaguar, calculate pKa values from first principles by computing the free energy difference between the protonated and deprotonated states.[19][20]

-

Machine Learning Models: Modern tools like Schrödinger's Epik employ graph convolutional neural networks trained on extensive chemical spaces to provide rapid and accurate predictions.[20]

-

Structure Input: The 2D or 3D structure of 1-Cyclohexylpyrrolidine-2-carboxylic acid is provided as input to the software.

-

Ionization Site Identification: The software automatically identifies the ionizable centers (the carboxylic acid and the pyrrolidine nitrogen).

-

pKa Calculation: The chosen algorithm calculates the macroscopic and microscopic pKa values.

-

Output Generation: The software provides the predicted pKa values, often accompanied by a speciation plot showing the population of different ionization states as a function of pH.[20]

Caption: Logical workflow for computational pKa prediction.

Conclusion and Best Practices

While direct experimental data for 1-Cyclohexylpyrrolidine-2-carboxylic acid is not currently published, a robust scientific estimation places its pKa values at approximately 2.0-2.3 for the carboxylic acid and 10.4-10.8 for the pyrrolidine nitrogen. For drug development purposes, these estimations should be confirmed experimentally.

-

Orthogonal Methods: Whenever possible, determine pKa values using at least two different experimental methods (e.g., potentiometric titration and spectrophotometry) to ensure self-validation of the results.

-

Control and Calibration: Rigorous calibration of instrumentation and the use of standardized reagents are paramount for accuracy.

-

Computational Cross-Validation: Use in-silico predictions to guide experimental design and to provide a theoretical basis for understanding the observed ionization behavior. Discrepancies between predicted and experimental values can often yield valuable insights into molecular conformation and solvation effects.

By integrating these approaches—estimation from analogs, rigorous experimental determination, and computational modeling—researchers can confidently establish the pKa values of 1-Cyclohexylpyrrolidine-2-carboxylic acid, a critical step in advancing its potential as a pharmaceutical agent.

References

-

Title: Cyclohexylamine | C6H11NH2 | CID 7965 Source: PubChem - NIH URL: [Link]

-

Title: Cyclohexylamine: Properties, Reactions, Production And Uses Source: Chemcess URL: [Link]

-

Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: Scirp.org URL: [Link]

-

Title: CYCLOHEXYLAMINE Source: Ataman Kimya URL: [Link]

-

Title: CYCLOHEXYLAMINE Source: Chemical Information URL: [Link]

-

Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL: [Link]

-

Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration Source: Mettler Toledo URL: [Link]

-

Title: A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry Source: Journal of Chemical Education - ACS Publications URL: [Link]

-

Title: Experiment 5: Spectrophotometric Determination of Pka Source: Scribd URL: [Link]

-

Title: pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx Source: Course Hero URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC URL: [Link]

-

Title: Epik | Schrödinger Source: Schrödinger URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: MoKa - pKa modelling Source: Molecular Discovery URL: [Link]

-

Title: Showing Compound Cyclohexylamine (FDB003478) Source: FooDB URL: [Link]

-

Title: Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Source: ChemAxon URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

-

Title: Acid Dissociation Constant Calculator | pKa Prediction Software Source: ACD/Labs URL: [Link]

-

Title: Proline Source: The Merck Index online URL: [Link]

-

Title: Ch27 pKa and pI values Source: Chemistry - University of Calgary URL: [Link]

-

Title: How should the acid dissociation constant pKa be measured? Source: Kyoto Electronics Manufacturing Co.,Ltd.("KEM") URL: [Link]

-

Title: pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Source: ResearchGate URL: [Link]

-

Title: Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract Source: SciSpace URL: [Link]

-

Title: Computation Chemistry Tools Source: Cambridge MedChem Consulting URL: [Link]

-

Title: cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline Source: Beilstein Journals URL: [Link]

-

Title: Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides Source: PMC URL: [Link]

-

Title: Proline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 Source: PubChem - NIH URL: [Link]

-

Title: Why does the pKa of the carboxyl and amino group vary among amino acids? Source: Quora URL: [Link]

-

Title: The pKa values for the amine groups, carboxyl groups, and side chains... Source: ResearchGate URL: [Link]

-

Title: Proline Derivatives and Analogs Source: Iris Biotech URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: EPFL URL: [Link]

-

Title: amino acid pka of carboxylic acid Source: Chemistry Stack Exchange URL: [Link]

-

Title: Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 Source: PubChem URL: [Link]

-

Title: Slow peptide bond formation by proline and other N-alkylamino acids in translation Source: PMC URL: [Link]

-

Title: pKa's of Amino and Carboxylic Groups of Amino Acids Source: Reddit URL: [Link]

-

Title: Slow peptide bond formation by proline and other N-alkylamino acids in translation Source: PNAS URL: [Link]

-

Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry URL: [Link]

-

Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 Source: Beilstein Journals URL: [Link]

-

Title: Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics Source: RSC Publishing URL: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 6. cdn.wou.edu [cdn.wou.edu]

- 7. Proline [drugfuture.com]

- 8. epfl.ch [epfl.ch]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemcess.com [chemcess.com]

- 12. atamankimya.com [atamankimya.com]

- 13. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. chemaxon.com [chemaxon.com]

- 20. schrodinger.com [schrodinger.com]

- 21. MoKa - pKa modelling [moldiscovery.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Comparative Technical Guide: L-Proline vs. 1-Cyclohexylpyrrolidine-2-carboxylic Acid

The following technical guide details the structural, physicochemical, and functional divergences between L-Proline and its N-substituted derivative, 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline).

Executive Summary

L-Proline is a naturally occurring, proteinogenic secondary amino acid essential for collagen stability and widely utilized as a "universal" organocatalyst. In contrast, 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline) is a synthetic tertiary amine derivative.

The introduction of the cyclohexyl group at the N1 position fundamentally alters the molecule's reactivity profile:

-

Loss of Organocatalytic Activity: The transition from a secondary to a tertiary amine eliminates the N-H bond required for enamine/iminium catalysis, rendering N-cyclohexylproline inactive in standard proline-catalyzed aldol reactions.

-

Lipophilic Shift: The cyclohexyl moiety drastically increases LogP, facilitating blood-brain barrier (BBB) penetration and membrane permeability, making it a valuable scaffold for local anesthetics and transdermal penetration enhancers.

-

Steric Locking: The bulky N-substituent imposes significant steric hindrance, altering the conformational landscape of the pyrrolidine ring and influencing ligand binding in metallo-organic chemistry.

Structural & Physicochemical Analysis[1]

The core distinction lies in the amine classification and the resulting electronic/steric environment.

Chemical Identity[1][2][3]

| Feature | L-Proline | 1-Cyclohexylpyrrolidine-2-carboxylic acid |

| CAS Number | 147-85-3 | 862902-34-9 (Generic/Acid form) |

| Formula | C₅H₉NO₂ | C₁₁H₁₉NO₂ |

| MW | 115.13 g/mol | 197.27 g/mol |

| Amine Class | Secondary (2°) | Tertiary (3°) |

| H-Bond Donor | Yes (N-H) | No (N-substituted) |

| LogP (Est.) | -2.54 (Hydrophilic) | ~2.3 (Lipophilic) |

| Solubility | High in H₂O, MeOH | Soluble in DCM, CHCl₃, EtOH; Low in H₂O |

Steric & Electronic Divergence

-

L-Proline (The "Hinged" Catalyst): The secondary amine allows for the formation of transient enamines with carbonyl compounds. The N-H proton is crucial for hydrogen-bonding interactions that direct stereoselectivity in asymmetric synthesis.

-

N-Cyclohexylproline (The "Locked" Scaffold): The cyclohexyl group acts as a greasy, bulky shield.

-

Steric Bulk: The cyclohexyl group forces the carboxylate into specific orientations to minimize 1,2-allylic strain.

-

Basicity: While tertiary amines are generally more basic in the gas phase, the steric bulk of the cyclohexyl group in solvent can hinder protonation, modifying its effective pKa compared to N-methyl derivatives.

-

Functional Applications & Mechanism

Organocatalysis (The Critical Difference)

This is the most significant functional divergence. L-Proline is defined by its ability to act as a bifunctional catalyst (amine nucleophile + acid cocatalyst). N-Cyclohexylproline cannot perform this function.

-

L-Proline Mechanism:

-

Condensation with aldehyde/ketone

Iminium Ion . -

Deprotonation

Enamine (Nucleophilic species). -

Reaction with electrophile.

-

-

N-Cyclohexylproline Limitation: Lacking the N-H bond, it cannot form an enamine. It acts strictly as a Brønsted base or a chiral ligand for metal complexes (e.g., Copper or Zinc coordination), where the cyclohexyl group induces chiral induction via steric repulsion.

Medicinal Chemistry: Anesthetics & Permeation

N-Cyclohexylproline is frequently employed to modify the pharmacokinetics of bioactive peptides or small molecules.

-

Local Anesthetics: Derivatives of N-cyclohexylproline (specifically amides like the 1,4-xylidide) exhibit antiarrhythmic and local anesthetic properties similar to Lidocaine but with altered potency due to the rigid pyrrolidine core [1].

-

Penetration Enhancers: Esters of N-cyclohexylproline are cited in patent literature as skin permeation enhancers for transdermal drug delivery, leveraging the surfactant-like properties of the polar head group (proline) and lipophilic tail (cyclohexyl) [2].

Experimental Protocols

Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic Acid

Context: Unlike L-Proline, which is fermented or extracted, the cyclohexyl derivative is synthesized via Reductive Amination .

Reagents: L-Proline, Cyclohexanone, Pd/C (10%), Methanol, Hydrogen gas (or NaBH(OAc)₃).

Protocol (Catalytic Hydrogenation Method) [3]:

-

Preparation: Charge a high-pressure reaction vessel with L-Proline (1.15 g, 10 mmol) and Methanol (20 mL).

-

Addition: Add Cyclohexanone (1.2 mL, 11 mmol, 1.1 equiv) and 10% Pd/C catalyst (100 mg).

-

Reaction: Purge the vessel with Nitrogen, then charge with Hydrogen gas (balloon pressure or ~1-3 atm). Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Note: Monitoring via TLC is difficult due to zwitterionic nature; use NMR or stain with ninhydrin (secondary amine spot will disappear, tertiary amine spot may differ).

-

-

Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-cyclohexylproline as a white solid.

-

Purification: Recrystallization from Ethanol/Ether if necessary.

Validation (¹H NMR in CDCl₃):

Look for the diagnostic multiplets of the cyclohexyl ring (

-

Key Signal:

3.94-3.88 (m, 2H, N-CH ring protons),

Comparative Pathway Visualization

The following diagram illustrates the divergent chemical pathways dictated by the N-substituent.

Figure 1: Mechanistic divergence between L-Proline and N-Cyclohexylproline. Note the blockade of the enamine pathway for the cyclohexyl derivative.

References

-

Curtin University of Technology. (n.d.). Synthesis, local anaesthetic and antiarrhythmic activities of N-substituted proline derivatives. Retrieved from [Link]

-

European Patent Office. (1987). EP0309624A1: Composition for enhancing percutaneous administration of medicine.[1] Google Patents.[1] Retrieved from

-

Royal Society of Chemistry. (2010). Supporting Information: Synthesis of N-alkyl amino acids via hydrogenation. Chemical Communications.[2][3] Retrieved from [Link]

Sources

Comprehensive Guide to the Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid

This technical guide details the synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid (also known as

Executive Summary

1-Cyclohexylpyrrolidine-2-carboxylic acid is a tertiary amine formed by the

Retrosynthetic Analysis

The most logical disconnection is at the

Key Strategic Considerations:

-

Stereochemistry: The

-configuration (L-form) at the -

Regioselectivity: Proline is a secondary amine; it will form an iminium ion (or enamine) with cyclohexanone, which is then reduced to the tertiary amine.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from L-Proline and Cyclohexanone.

Primary Synthetic Route: Reductive Amination[1]

Method A: Hydride Reduction (Laboratory Scale)

This method is preferred for medicinal chemistry (gram-scale) due to operational simplicity and high chemoselectivity. Sodium triacetoxyborohydride [

Reagents & Materials

-

Substrate: L-Proline (1.0 equiv)

-

Carbonyl Source: Cyclohexanone (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride [

] (1.4 – 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Catalyst: Acetic Acid (glacial, 1.0 – 2.0 equiv)

Step-by-Step Protocol

-

Imine/Enamine Formation:

-

Charge a flame-dried round-bottom flask with L-Proline (10 mmol) and Cyclohexanone (11 mmol).

-

Add DCE (30 mL) followed by Acetic Acid (10-20 mmol). The acid catalyzes the dehydration of the carbinolamine intermediate.

-

Stir at room temperature for 30–60 minutes under an inert atmosphere (

or Ar). Note: Proline may not fully dissolve initially; this is normal.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add

(14 mmol) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution. -

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

-

Workup (Acid-Base Extraction):

-

Quench the reaction with saturated aqueous

until pH -

Critical Step: The product is an amino acid (zwitterionic).

-

Option 1 (If ester was used): Extract directly with DCM.

-

Option 2 (Free acid): Adjust aqueous layer pH to ~4-5 (isoelectric point vicinity) to precipitate, or extract with

-butanol/DCM mixtures. -

Preferred Purification: Evaporate volatiles, re-dissolve residue in minimal water, load onto an ion-exchange resin (Dowex 50W), wash with water, and elute with dilute

.

-

-

-

Yield: Typical isolated yields range from 75% to 85% .

Method B: Catalytic Hydrogenation (Industrial Scale)

For multi-kilogram batches, hydride reagents are expensive and generate boron waste. Catalytic hydrogenation is the atom-economical alternative.

-

Catalyst: 10% Pd/C or

/C (Pearlman’s catalyst). -

Hydrogen Source:

gas (1–5 bar). -

Solvent: Methanol or Ethanol.

-

Conditions: Stir L-Proline and Cyclohexanone in Methanol with Pd/C under

atmosphere at RT to 50°C. -

Note: High pressure may be required to drive the reduction of the sterically hindered iminium species.

Mechanistic Pathway

The reaction proceeds via a Carbinolamine intermediate, which dehydrates to form an Iminium Ion . This electrophilic species is then intercepted by the hydride source.

Figure 2: Mechanistic pathway of the reductive amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines.

Characterization & Quality Control

The synthesized material must be validated for identity and purity.[1]

| Parameter | Specification / Expected Data |

| Appearance | White to off-white solid |

| Mass Spectrometry (ESI) | |

| Chiral Purity | >98% ee (Assess via Chiral HPLC or derivatization with Mosher's acid chloride) |

Note: NMR data adapted from Adv. Synth. Catal. 2008, 350, 385.[2]

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Steric hindrance prevents iminium formation. | Add molecular sieves (4Å) to scavenge water; increase temperature to 40°C; use |

| Racemization | High temperature or strong base usage. | Keep reaction temperature <50°C; ensure acidic/neutral conditions during reduction. |

| Product Solubility | Zwitterionic nature makes extraction difficult. | Use L-Proline Methyl Ester for the synthesis, then hydrolyze the ester (LiOH/THF/H2O) in the final step. |

References

-

NMR Characterization & Synthesis: Advanced Synthesis & Catalysis, 2008 , 350, 385.[2]

-

General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.

-

Telaprevir Intermediate Context: Chemical Communications, 2010 , 46, 7834.[2] (Describes related N-alkylated proline derivatives).

Sources

Biological Activity Potential of N-Cyclohexylproline Derivatives: A Technical Guide to Synthesis, Pharmacology, and Drug Delivery Applications

Executive Summary

As drug development paradigms shift toward multifunctional molecular scaffolds, N-cyclohexylproline derivatives have emerged as highly versatile compounds. Historically, the evolution of local anesthetics transitioned from simple N,N-dialkyl derivatives of glycine to more complex N-alkyl substituted prolines. Within this class, the addition of a bulky, lipophilic cyclohexyl moiety has unlocked dual-utility profiles. In direct pharmacological applications, N-cyclohexylproline anilides exhibit potent local anesthetic and antiarrhythmic activities by stabilizing cellular membranes[1]. In formulation science, N-cyclohexylproline esters act as powerful percutaneous absorption enhancers, fluidizing stratum corneum lipid bilayers to facilitate transdermal drug delivery[2][3].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate these derivatives.

Pharmacological Profiling: Local Anesthetic and Antiarrhythmic Activity

Mechanism of Action and Causality

The biological activity of N-cyclohexylproline anilides (such as the 1,4-xylidide of N-cyclohexylproline) is rooted in their ability to block voltage-gated sodium, calcium, and potassium channels. The causality behind their efficacy lies in the precise tuning of the molecule's partition coefficient (LogP).

To exert an anesthetic or antiarrhythmic effect, the molecule must first partition into the lipid bilayer of the nerve or cardiac cell membrane, diffuse across it, and bind to the intracellular domain of the ion channel. Small N-alkyl substitutions (e.g., methyl or ethyl) lack sufficient lipophilicity, resulting in poor membrane penetration and a complete loss of surface anesthetic effect. The N-cyclohexyl group, however, provides optimal steric bulk and hydrophobicity. This structural modification drives the molecule into the lipid phase and enhances the binding kinetics at the intracellular receptor site, resulting in profound membrane stabilization and the prevention of action potential initiation[1].

Figure 1: Mechanism of action for N-cyclohexylproline derivatives in ion channel blockade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of varying the N-alkyl substituent on the pyrrolidine ring, demonstrating why the cyclohexyl derivative is the optimal candidate for clinical development.

Table 1: Comparative SAR of N-Alkylproline Anilides

| N-Alkyl Substituent | Aromatic Substitution | Surface Anesthetic Activity | Antiarrhythmic Efficacy (Therapeutic Index) |

| Methyl | 1,4-Xylidide | Inactive | Minimal / None |

| Ethyl | 1,4-Xylidide | Inactive | Minimal / None |

| n-Butyl | 1,4-Xylidide | Moderate | Moderate |

| Cyclohexyl | 1,4-Xylidide | High (> Lidocaine) | High (Superior to Reference Drugs) |

| Cyclohexyl | o-Toluidide | High | High |

Data synthesized from surface anesthesia and antiarrhythmic in vivo models[1].

Formulation Science: Percutaneous Absorption Enhancers

Beyond direct receptor pharmacology, N-cyclohexylproline derivatives—specifically proline esters like N-cyclohexylproline n-decyl ester —are utilized as potent transdermal penetration enhancers[2].

Mechanism of Penetration Enhancement

The stratum corneum is a formidable barrier composed of highly ordered intercellular lipid lamellae. N-cyclohexylproline n-decyl ester acts as an amphiphilic disruptor. The long n-decyl hydrocarbon tail intercalates into the hydrophobic core of the lipid bilayer, while the bulky N-cyclohexylproline headgroup creates steric hindrance at the polar interface. This structural mismatch fluidizes the lipid domains, lowering the diffusional resistance for co-administered active pharmaceutical ingredients (APIs) such as metoclopramide hydrochloride or lidocaine[2][3]. The addition of polar solvents (e.g., propylene glycol) creates a synergistic effect, further accelerating API absorption[3].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to confirm success before proceeding to subsequent steps.

Protocol 1: One-Pot Synthesis of N-Cyclohexylproline Anilides

This methodology outlines the synthesis of the 1,4-xylidide of N-cyclohexylproline via an intramolecular cyclization route.

-

Chlorination (Activation): React 2-bromo-5-chlorovaleric acid with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.

-

Validation Checkpoint: Perform FT-IR spectroscopy on an aliquot. The disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp acyl chloride C=O stretch (~1800 cm⁻¹) confirms complete conversion.

-

-

Amidation: Dissolve the acyl chloride in chloroform and treat with 1,4-xylidine at 0–5°C, allowing it to warm to room temperature.

-

Validation Checkpoint: Analyze via LC-MS to confirm the mass shift corresponding to the 2-bromo-5-chlorovalerate aryl amide intermediate, ensuring no unreacted xylidine remains.

-

-

Amination & Intramolecular Cyclization: Dissolve the intermediate in toluene, add an excess of cyclohexylamine, and heat to 70–90°C. The primary amine displaces the α-bromide, followed by an intramolecular nucleophilic substitution of the terminal chloride to close the pyrrolidine ring.

-

Validation Checkpoint: Conduct ¹H NMR (DMSO-d6) analysis of the crude product. The disappearance of the primary amine protons and the emergence of multiplet signals at δ 1.18–1.40 ppm (6H) and δ 1.98–2.14 ppm (4H) confirm successful pyrrolidine ring closure and cyclohexyl integration[4].

-

-

Salt Formation: Treat the purified free base with ethereal HCl to precipitate the hydrochloride salt, improving aqueous solubility for biological assays.

Figure 2: Step-by-step synthetic route for N-cyclohexylproline anilide derivatives.

Protocol 2: In Vitro Franz Diffusion Cell Assay for Percutaneous Enhancement

This protocol evaluates the efficacy of N-cyclohexylproline n-decyl ester as a transdermal penetration enhancer[3].

-

Membrane Preparation & Integrity Check: Mount excised porcine skin (stratum corneum facing up) between the donor and receptor compartments of a Franz diffusion cell.

-

Validation Checkpoint: Measure the electrical resistance across the mounted skin sample. Discard any cells with a resistance < 20 kΩ to ensure the barrier integrity is uncompromised prior to dosing.

-

-

Formulation Application: Apply 0.5 mL of the test formulation (API + 1.5% N-cyclohexylproline n-decyl ester in propylene glycol) to the donor compartment.

-

Receptor Sampling: Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C (simulating skin surface temperature) under constant stirring. Withdraw 200 µL aliquots at 1, 2, 4, 8, and 24 hours, replacing the volume with fresh PBS.

-

Quantification & Mass Balance: Analyze the aliquots via RP-HPLC to calculate the cumulative permeation (

) and the enhancement ratio (ER).-

Validation Checkpoint: Post-assay, extract the remaining API from the donor compartment and the skin tissue. Perform a mass balance calculation; a recovery rate of > 95% is required to validate the analytical accuracy of the diffusion model.

-

Conclusion

The biological activity potential of N-cyclohexylproline derivatives is defined by the unique steric and lipophilic properties of the cyclohexyl moiety. Whether engineered as anilides to directly block voltage-gated ion channels for anesthesia and arrhythmia management, or synthesized as long-chain esters to fluidize the stratum corneum for transdermal drug delivery, these compounds represent a highly adaptable scaffold in modern medicinal chemistry and formulation science.

References[3] Title: Composition for enhancing percutaneous administration of medicine (EP0309624A1)

Source: European Patent Office / Google Patents URL:[3] Title: Composition for enhancing percutaneous administration of medicine (EP0309624B1) Source: European Patent Office / Google Patents URL:[1] Title: Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] Title: Synthesis and biological activities of local anesthetics Source: RSC Advances / RSC Publishing URL:[Link][4] Title: Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides (Spectral Data) Source: Curtin University / Espace URL:[Link](Note: Linked via DOI repository data)

Sources

- 1. Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. espace.curtin.edu.au [espace.curtin.edu.au]

Methodological & Application

Application Note: 1-Cyclohexylpyrrolidine-2-carboxylic Acid as a Chiral Ligand in Cu-Catalysis

This Application Note and Protocol guide details the use of 1-Cyclohexylpyrrolidine-2-carboxylic acid (also known as

Introduction & Core Utility

1-Cyclohexylpyrrolidine-2-carboxylic acid (CAS: 862902-34-9 for the (S)-enantiomer) is a sterically demanding, chiral

While

-

Steric Modulation: The bulky cyclohexyl group influences the coordination geometry around the Copper center, potentially stabilizing the active catalytic species against aggregation or disproportionation.

-

Solubility Profile: The lipophilic cyclohexyl moiety improves the solubility of the Copper-ligand complex in non-polar organic solvents compared to smaller alkyl analogs.

-

Chiral Induction: As a derivative of L-proline, it provides a chiral environment, making it suitable for enantioselective couplings or diastereoselective synthesis where substrate control is insufficient.

Primary Applications

-

Ullmann-Type C-N Coupling: Amination of aryl halides with amines, amides, and nitrogen heterocycles.

-

C-O Coupling: Etherification of aryl halides with phenols or aliphatic alcohols.

-

Chiral Building Block: Precursor for the synthesis of chiral organocatalysts (e.g., reduction to amino alcohols for Zn-catalyzed additions).

Mechanistic Insight: The Catalytic Cycle

The ligand operates by coordinating to a Cu(I) precursor (typically CuI) to form the active catalytic species. The carboxylate group and the tertiary nitrogen form a bidentate chelate, creating a rigid 5-membered ring with the copper atom.

Key Steps:

-

Ligation: The amino acid ligand (L) reacts with CuI and a base to form the active [L-Cu] complex.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming a transient Cu(III) species (or a high-valent intermediate).

-

Ligand Exchange: The nucleophile (Nu-H) enters the coordination sphere, displacing the halide.

-

Reductive Elimination: The C-Nu bond is formed, releasing the product and regenerating the active Cu(I)-L species.

Mechanistic Diagram (Graphviz)

Caption: Proposed catalytic cycle for Cu-catalyzed cross-coupling using N-Cyclohexylproline as a bidentate ligand.

Experimental Protocol: C-N Cross-Coupling

This protocol describes the coupling of an aryl iodide with a secondary amine using 1-Cyclohexylpyrrolidine-2-carboxylic acid as the ligand.

Reagents & Equipment

-

Copper Source: Copper(I) Iodide (CuI), 99.999% purity recommended.

-

Ligand: (S)-1-Cyclohexylpyrrolidine-2-carboxylic acid (20 mol%).

-

Base: Potassium Phosphate (

) or Potassium Carbonate ( -

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous.

-

Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

-

In a glovebox or under a stream of Argon, weigh CuI (19 mg, 0.10 mmol) and (S)-1-Cyclohexylpyrrolidine-2-carboxylic acid (39 mg, 0.20 mmol) into a reaction vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Stir at room temperature for 10–15 minutes until a clear, homogeneous solution forms (often pale blue or green depending on trace oxidation, ideally colorless to pale yellow).

-

Expert Note: Pre-forming the complex ensures a 1:2 Cu:Ligand ratio is established before the substrate interferes.

-

Step 2: Reaction Assembly

-